2,2'-Biimidazole
Description
Overview of 2,2'-Biimidazole as a Versatile Chemical Compound
This compound (H₂biim) is a heterocyclic organic compound that has garnered significant attention in the scientific community. Its unique molecular architecture, composed of two imidazole (B134444) rings linked by a carbon-carbon single bond, underpins its diverse chemical reactivity and widespread applications. chemimpex.comnih.gov This compound serves as a fundamental building block in various fields, from the synthesis of complex coordination compounds to the development of functional materials. chemimpex.comresearchgate.net Its versatility stems from its electronic properties and its capacity to engage in multiple forms of chemical interactions. chemimpex.com
Structural Significance in Chemical Research
The structure of this compound is central to its chemical behavior. It consists of two five-membered imidazole rings connected at the 2-position. nih.gov This arrangement allows the molecule to act as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via the sp²-hybridized nitrogen atoms. nih.govrsc.org A key feature of this compound is its ability to undergo stepwise deprotonation, forming the monoanion (Hbiim⁻) and the dianion (biim²⁻). This pH-dependent behavior is crucial for its role as a tunable bridging unit in multi-metallic assemblies. nih.govrsc.org The replacement of six-membered rings like those in bipyridine with the five-membered rings of this compound can induce significant trigonal distortion in the geometry of resulting metal complexes. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 492-98-8 |
| Molecular Formula | C₆H₆N₄ |
| Molecular Weight | 134.14 g/mol |
| Appearance | Light gray to off-white solid powder |
| Melting Point | > 300 °C |
| H-Bond Donor Count | 2 |
| H-Bond Acceptor Count | 2 |
| Solubility | Soluble in polar solvents like methanol, water, and DMSO |
Data sourced from references chemimpex.comnih.govchemicalbook.comalfa-chemistry.comalfachemic.comchemicalbook.com.
Role as a Ligand in Coordination Chemistry
In coordination chemistry, this compound is highly valued as a versatile N,N-bidentate ligand. researchgate.net It readily forms stable complexes with a wide array of metal ions, including but not limited to chromium(III), ruthenium(III), iron(II), cobalt(II), nickel(II), copper(I/II), and zinc(II). researchgate.netresearchgate.netacs.orgnih.gov In its neutral (H₂biim) form, it typically chelates to a single metal center. acs.org However, its deprotonated forms, Hbiim⁻ and biim²⁻, can act as bridging ligands, connecting multiple metal centers to form polynuclear complexes and coordination polymers. nih.govrsc.orgnih.gov The ligand produces a relatively weak ligand field, leading to high-spin complexes with metals like iron, cobalt, and nickel. researchgate.net The resulting coordination complexes exhibit a range of fascinating properties and have been explored for applications in various chemical domains. researchgate.netccspublishing.org.cn
Table 2: Examples of Metal Complexes Featuring this compound Ligands
| Metal Ion | Complex Formula | Research Focus |
|---|---|---|
| Chromium(III) | [Cr(H₂biim)₃]³⁺, [Cr(Hbiim)₃], [Cr(Hbiim)₂(biim)]⁻ | Luminescence, 'Complex-as-ligand' strategies |
| Ruthenium(III) | cis-[RuCl₂(H₂biim)₂]Cl | Magnetic properties, Enantiomeric structures |
| Cobalt(II) | trans-[Co₁.₅(H₂biim)₃(H₂O)₃]Cl₃ | Supramolecular networks, Hydrogen bonding |
| Nickel(II) | trans-[Ni(H₂biim)₂(H₂O)₂]Cl₂ | Hydrogen bonding, Crystal structures |
| Zinc(II) | [Zn(H₂biim)₂Cl]Cl | Supramolecular networks, Noncovalent interactions |
| Molybdenum(V/VI) | MoO₂(H₂biim)Cl₂, Mo₂O₄(Hbim)₂ | Oxocation complexes, Structural characterization |
| Uranium(VI) | UO₂(H₂biim)Cl₂, UO₂(Hbim)₂ | Oxocation complexes, Actinide coordination |
Data sourced from references nih.govrsc.orgacs.orgnih.govresearchgate.net.
Scope and Significance of this compound Research
The study of this compound and its derivatives is a dynamic and expanding area of chemical research. Its unique structural and electronic characteristics make it a valuable component in the design of functional molecules and materials. Research efforts span from fundamental studies of its coordination behavior to the development of sophisticated applications in materials science, catalysis, and beyond. chemimpex.comresearchgate.net
Contributions to Advanced Materials Science
This compound is a key building block in the creation of advanced materials. chemimpex.com It has been incorporated into conducting polymers and organic semiconductors due to its favorable electronic properties. chemimpex.com A significant area of research is its use in the construction of metal-organic frameworks (MOFs). nih.govacs.org In these materials, this compound or its derivatives can act as linkers that connect metal ions or clusters into extended, often porous, networks. For instance, complexes like [M(H₂biim)₃][M(btc)(Hbiim)]·2H₂O (where M = Co, Ni) form pillared-layer microporous frameworks where [M(H₂biim)₃]²⁺ cations act as pillars connecting 2D anionic polymer sheets. nih.govacs.org These materials are investigated for applications in gas storage, separation, and catalysis. acs.orgrsc.org Furthermore, complexes prepared with this compound often exhibit photoluminescent properties, making them candidates for photoactive materials. chemicalbook.comccspublishing.org.cn
Relevance in Catalysis
The ability of this compound to form stable coordination compounds makes it an important ligand in the field of catalysis. chemimpex.comnanoaxisllc.com As a Lewis base, it coordinates with various transition metal ions, such as palladium, copper, and gold, to create catalytically active complexes. chemicalbook.comalfa-chemistry.com These complexes can enhance reaction rates and selectivity in a variety of organic synthesis reactions. chemimpex.com For example, biimidazole-based coordination compounds are used as catalysts in organic catalysis and can be employed in the extraction and separation of metal ions. samaterials.com The tunability of the ligand's electronic and steric properties through substitution on the imidazole rings allows for the fine-tuning of the catalyst's performance for specific chemical transformations. researchgate.net
Emerging Applications in Sensing and Supramolecular Chemistry
In recent years, this compound has emerged as a powerful platform for developing chemical sensors. acs.org Conjugated polymers incorporating the this compound moiety have been designed as fluorescent sensors for the detection of metal ions and anions. acs.orgresearchgate.net For example, certain polymers can be quenched by copper ions (Cu²⁺), and the resulting polymer-Cu²⁺ complex can then exhibit a "turn-on" fluorescence response specifically in the presence of pyrophosphate (PPi) anions. acs.orgresearchgate.net This system allows for the highly selective and rapid detection of PPi. acs.orgresearchgate.net Similarly, other conjugated polymer systems based on this compound have been developed for the sensitive detection of silver ions (Ag⁺) and the amino acid cysteine. rsc.org
The significance of this compound also extends deeply into supramolecular chemistry. ccspublishing.org.cn Its capacity for forming robust hydrogen bonds through its N-H protons is a key feature in constructing complex, high-dimensional networks. acs.orgnih.gov These noncovalent interactions, along with π-π stacking between the imidazole rings, guide the self-assembly of molecules into well-defined supramolecular architectures. acs.orgnih.gov This principle is used to build materials where monomeric metal complexes are linked into layers or networks through extensive hydrogen bonding, demonstrating the ligand's role in directing crystal packing and creating functional solid-state structures. nih.govccspublishing.org.cn
Table of Mentioned Compounds
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | H₂biim / C₆H₆N₄ |
| 2,2'-Bipyridine (B1663995) | bipy |
| 1,10-Phenanthroline | phen |
| 1,3,5-Benzenetricarboxylate | btc |
| Ammonium (B1175870) acetate (B1210297) | - |
| Glyoxal (B1671930) | - |
| Methanol | - |
| Dimethyl sulfoxide | DMSO |
| Cysteine | Cys |
| Silver ion | Ag⁺ |
| Copper ion | Cu²⁺ |
| Pyrophosphate | PPi |
| Chromium | Cr |
| Ruthenium | Ru |
| Iron | Fe |
| Cobalt | Co |
| Nickel | Ni |
| Copper | Cu |
| Zinc | Zn |
| Palladium | Pd |
| Gold | Au |
| Molybdenum | Mo |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUHIVLOSAPWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197715 | |
| Record name | 2,2'-Biimidazole | |
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Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492-98-8 | |
| Record name | 2,2′-Biimidazole | |
| Source | CAS Common Chemistry | |
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| Record name | 2,2'-Biimidazole | |
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| Record name | 2,2'-Biimidazole | |
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| Record name | 2,2'-Biimidazole | |
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| Record name | 2,2'-bi-1H-imidazole | |
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| Record name | 2,2'-BIIMIDAZOLE | |
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Ii. Synthetic Methodologies and Chemical Transformations of 2,2 Biimidazole
Advanced Synthetic Routes for 2,2'-Biimidazole and its Derivatives
The synthesis of this compound and its derivatives has evolved significantly, with numerous methods developed to access the core structure and introduce a wide array of substituents. These methodologies provide routes to compounds with tailored electronic and steric properties for various applications.
General Synthetic Pathways for the Biimidazole Core
The foundational this compound core can be synthesized through several established routes. A widely used method, proposed by B. F. Fieselmann in 1978, involves the reaction of an aqueous glyoxal (B1671930) solution with anhydrous ammonia (B1221849) gas, which results in the precipitation of 2,2'-bi-1H-imidazole with a 33% yield. google.com However, this method's use of toxic ammonia gas presents challenges in controlling the reaction. google.com
Another approach involves the reaction of glyoxal with an ammonium (B1175870) salt, which is considered a safer and simpler synthetic process. google.com Starting from glyoxal and its derivatives or from cyanogen (B1215507) generally yields 2,2'-biimidazoles that are unsubstituted at the nitrogen atoms. thieme-connect.de
Table 1: Comparison of General Synthetic Pathways for this compound
| Starting Materials | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Glyoxal, Ammonia | Anhydrous ammonia gas | 33% google.com | Direct route | Use of toxic gas, difficult to control google.com |
| Bis-methylimidate | Aminoacetaldehyde dimethyl acetal, p-toluenesulfonic acid or HCl | 72-83% thieme-connect.com | High yield, convenient thieme-connect.com | Two-step process thieme-connect.com |
| Glyoxal, Ammonium Salt | Ammonium salt | High google.com | Safe, simple, easily controlled google.com |
Formation of Substituted this compound Analogs
The functionalization of the this compound core is crucial for tuning its properties. This is achieved through the introduction of various substituents at different positions on the imidazole (B134444) rings.
The introduction of aryl and alkyl groups onto the this compound scaffold can be accomplished through several synthetic strategies. N-alkylated or N-arylated derivatives are less common from direct synthesis but can be achieved through subsequent reactions. thieme-connect.de For instance, N-benzylation can render the this compound soluble in organic solvents, facilitating further functionalization. thieme-connect.de
One common approach for creating highly substituted derivatives involves transition metal-mediated homocoupling strategies. thieme-connect.de The synthesis of 1,1',5,5'-tetraaryl-2,2'-biimidazole derivatives has been reported. researchgate.net Alkylation of this compound can occur at the N-1 and N-1' positions to form 1,1'-dialkyl-2,2'-biimidazoles in high yields under mild conditions using an iodoalkane in DMF with an aqueous base. cas.cn
A two-step synthesis for N,N'-disubstituted 2,2'-biimidazoles starts from bisimidoyl chlorides. These react with (2,2-dimethoxyethyl)amine to form bisamidines, which are then cyclized to the corresponding biimidazoles. thieme-connect.de This method provides access to derivatives that are readily soluble in common organic solvents. thieme-connect.de
Palladium-catalyzed coupling reactions are powerful tools for introducing aryl and other substituents onto the biimidazole core. thieme-connect.comvulcanchem.com The Suzuki-Miyaura and Ullmann reactions are commonly employed to introduce aryl groups. vulcanchem.com Symmetrical and unsymmetrical benzo[d]imidazole derivatives can be obtained through the Pd-catalyzed coupling reaction between 2-iodo-benzo[d]imidazole and the corresponding (benzo)imidazole anion. researchgate.netresearchgate.net
Furthermore, 1,3,1'-tributyl-2,2'-biimidazolium hexafluorophosphate (B91526) has been shown to be an effective solvent and ligand for palladium-catalyzed Suzuki cross-coupling reactions. cas.cnnih.gov This catalytic system can be recycled multiple times without a significant loss of performance. cas.cnnih.gov
Table 2: Examples of Palladium-Catalyzed Functionalization of this compound
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura/Ullmann | Biimidazole core, Aryl halides | Palladium catalyst | Aryl-substituted biimidazoles vulcanchem.com |
| Suzuki Cross-Coupling | 2,2'-biimidazolium-based ionic liquid, Aryl boronic acids, Aryl halides | Palladium catalyst | Biaryls cas.cnnih.gov |
| Coupling of Iodo-benzo[d]imidazole | 2-Iodo-benzo[d]imidazole, (Benzo)imidazole anion | Palladium catalyst | Symmetrical and unsymmetrical benzo[d]imidazole derivatives researchgate.netresearchgate.net |
Preparation of Annulated and Bridged this compound Derivatives
Annulated and bridged this compound derivatives, where the two imidazole rings are connected by a bridge, exhibit unique structural and electronic properties. The preparation of bisannulated salts of this compound can be achieved by the direct alkylation of the parent heterocycle with an excess of a 1,n-dihaloalkane. researchgate.netcdnsciencepub.com The length of the bridging polymethylene chain influences the planarity and redox properties of the resulting molecule. researchgate.net
Molecular mechanics calculations have shown that bridged 2,2'-biimidazoles have dihedral angles up to 20° less than their 3,3'-bridged-2,2'-bipyridine counterparts. cdnsciencepub.com The increased N,N' distance in the this compound molecule has, however, prevented the synthesis of the N,N'-bis(dimethylene)-bridged salt. cdnsciencepub.com The synthesis of unsymmetrically bridged salts is also possible through a stepwise alkylation process. cdnsciencepub.com
A series of novel axially chiral this compound ligands have been synthesized from the reaction of 2,2'-bis(bromomethyl)-1,1'-binaphthalene and this compound in a single step. dicp.ac.cnacs.org These ligands have proven effective in copper- or iron-catalyzed asymmetric reactions. dicp.ac.cnacs.org
Chemical Reactivity and Derivatization
The this compound scaffold is a versatile platform for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse functionalities.
The nitrogen atoms of the imidazole rings are basic and can be readily alkylated or quaternized. cas.cn Mono- and diquaternized 2,2'-biimidazoles can be synthesized by controlling the reaction stoichiometry with alkyl iodides. cas.cnnih.gov These quaternized salts have found use as ionic liquids. cas.cnnih.gov
The biimidazole core acts as an excellent N,N-bidentate ligand, forming stable complexes with a variety of transition metals, including ruthenium(II), iron(II), copper(II), zinc(II), and nickel(II). vulcanchem.combiosynth.comrsc.org This coordination ability is a cornerstone of its application in catalysis and materials science. chemimpex.com
Functional groups on the biimidazole rings can undergo typical chemical transformations. For example, a carboxylic acid group at the 5-position can be converted to esters or amides. vulcanchem.com The presence of a bromo substituent allows for further functionalization through metal-mediated cross-coupling reactions. thieme-connect.de The entire biimidazole molecule can also be oxidized or reduced under appropriate conditions.
Oxidation Reactions of this compound Derivatives
The this compound scaffold and its derivatives can undergo oxidation at several positions, including the nitrogen atoms and the imidazole rings themselves. The nature of the product often depends on the specific derivative and the oxidizing agent used.
Complex derivatives of 1,1'-biimidazole (B14288417), such as 2,2',4-tris(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4',5'-diphenyl-1,1'-biimidazole, can be oxidized by strong oxidizing agents to yield the corresponding oxides. Furthermore, certain bridged biimidazole derivatives, known as tetraazafulvalenes, which are themselves products of the reduction of biimidazolium salts, are noted for their potent electron-donating capabilities. researchgate.net The oxidation of these electron-rich compounds can lead to the formation of stable cationic radicals and bis(cations) through one- and two-electron oxidation processes, respectively. researchgate.net
Detailed research findings on specific oxidation reactions are presented in the table below.
| Derivative Type | Oxidizing Agent/Method | Product(s) | Research Finding |
| Triazaolefins (from NHC-CAAC heterodimers) | One-electron oxidation | Stable cationic radicals | The oxidation of these N-heterocyclic carbene derived triazaalkenes is reversible. researchgate.net |
| Triazaolefins (from NHC-CAAC heterodimers) | Two-electron oxidation | Stable bis(cations) | The electronic coupling between the first and second oxidation was shown by cyclic voltammetry. researchgate.net |
| Substituted 1,1'-biimidazoles | Strong oxidizing agents | Corresponding oxides | Serves as a method for synthesizing more complex molecules. |
Reduction Reactions of this compound Derivatives
Reduction reactions of this compound derivatives are crucial for both modifying the core structure and for synthesizing highly reactive species. These reactions can target different parts of the molecule, such as N-oxide functionalities or the entire aromatic system.
A key reaction involves the reduction of 1,1'-dihydroxy-2,2'-biimidazoles. When these compounds are treated with trimethyl phosphite (B83602) (P(OMe)₃), they are reduced to the corresponding 2,2'-biimidazoles. researchgate.net Another significant transformation is the two-electron reduction of doubly bridged 2,2'-biimidazolium salts, which yields neutral, electron-rich tetraazaethylene derivatives. cdnsciencepub.com The redox potentials for these reductions become more negative and less reversible as the planarity of the biimidazole system decreases due to the bridging structure. cdnsciencepub.com For some derivatives, such as those with halogen substituents, reducing agents like lithium aluminum hydride can be employed. Furthermore, the Birch reduction has been utilized to form highly reactive tetraazafulvalenes from biimidazole precursors more efficiently than through deprotonation routes. researchgate.net
The table below summarizes key reduction methodologies.
| Starting Material | Reducing Agent | Product | Key Finding |
| 1,1'-Dihydroxy-2,2'-biimidazoles | Trimethyl phosphite (P(OMe)₃) | 2,2'-Biimidazoles | This reaction provides a direct route to the core biimidazole structure from its N-oxide precursor. researchgate.net |
| Doubly bridged 2,2'-biimidazolium salts | Electrochemical (Two-electron reduction) | Neutral tetraazaethylene derivatives | The redox potential is sensitive to the planarity of the molecule. cdnsciencepub.com |
| Halogen-substituted 1,1'-biimidazoles | Lithium aluminum hydride | Reduced biimidazole core | A standard method for the reduction of complex organic compounds. |
| Imidazolium salt precursors | Birch reduction | Tetraazafulvalenes | A more efficient route for producing these highly reactive super-electron-donors. researchgate.net |
Nucleophilic and Electrophilic Substitution Reactions on the Biimidazole Core
The imidazole rings of this compound are susceptible to both nucleophilic and electrophilic substitution, allowing for extensive functionalization.
Nucleophilic Substitution: The nitrogen atoms of the biimidazole core are nucleophilic and can react with various electrophiles. A common reaction is N-alkylation. For instance, the protons on the nitrogen atoms can be replaced by hydroxyethyl (B10761427) groups when treated with 1-chloro-2-ethanol in the presence of a base. mst.edu Similarly, alkylation of 1,1'-dihydroxy-2,2'-biimidazoles with methyl iodide occurs at the imidazole nitrogen atom. researchgate.net In derivatives that contain other functional groups, such as amino or halogen substituents, further nucleophilic substitution is possible. The amino groups on a tetraamine (B13775644) derivative can participate in nucleophilic substitution reactions, and halogen atoms on substituted biimidazoles can be replaced by other nucleophiles. smolecule.com
Electrophilic Substitution: The biimidazole ring system is considered electron-rich and can undergo electrophilic aromatic substitution. Like imidazole itself, the 4, 4', 5, and 5' positions are generally favored for electrophilic attack. uobabylon.edu.iq While the literature on simple electrophilic substitution of the parent this compound is not extensive, nitration has been reported for the benzannulated analogue, 2,2'-bibenzimidazole, to produce dinitro and tetranitro derivatives, suggesting the biimidazole core is reactive towards strong electrophiles like nitrating agents. researchgate.net
The following table details examples of substitution reactions.
| Reaction Type | Reagent(s) | Position of Substitution | Product |
| Nucleophilic | 1-chloro-2-ethanol / NaOH | N1, N1' | 1,1'-Dihydroxyethyl-2,2'-biimidazole mst.edu |
| Nucleophilic | Methyl Iodide | Imidazole Nitrogen | N-methylated 1,1'-dihydroxy-2,2'-biimidazole researchgate.net |
| Nucleophilic | Various Nucleophiles | C-halogen position | Substituted 1,1'-biimidazole derivatives |
| Electrophilic | Nitric Acid (on bibenzimidazole) | Ring carbons | Dinitro and Tetranitro derivatives researchgate.net |
Protonation and Deprotonation Behavior
The presence of four nitrogen atoms—two pyridine-type (sp² hybridized) and two pyrrole-type (N-H)—makes this compound an interesting Brønsted-Lowry acid and base. Its ability to be protonated and deprotonated is central to its role as a ligand in coordination chemistry and as a building block in supramolecular structures. scbt.comrsc.org
This compound (H₂biim) can be deprotonated in a stepwise manner to form the monoanion (Hbiim⁻) and the dianion (biim²⁻). rsc.org This process is often controlled by the pH of the solution or by the use of specific bases. For example, in the synthesis of chromium complexes, controlled deprotonation of coordinated H₂biim can be achieved. rsc.org The fully protonated [Cr(H₂biim)₃]³⁺ can be treated with a base like triethylamine (B128534) to yield the neutral [Cr(Hbiim)₃] complex. rsc.org
Conversely, the pyridine-type nitrogens are basic and can be protonated by acids. In acidic media, this compound can exist in various protonated forms. The protonation state significantly influences the molecule's electronic properties and its interactions. For instance, the fluorescence properties of a cyclometalated iridium(III) complex containing a 1-methyl-2,2'-biimidazole ligand were found to be pH-dependent, a phenomenon attributed to the protonation and deprotonation of the active hydrogen on the imidazole ring. niscpr.res.in In its protonated state, the N-H groups of the biimidazole ligand are excellent hydrogen-bond donors, a property utilized in the sensing of anions like chloride. rsc.orgcapes.gov.br
The acid-base equilibria of this compound in a complex are summarized below:
| Species | Transformation | Reagent/Condition | Resulting Species |
| [M(H₂biim)] | Deprotonation | Base (e.g., NaOH, NEt₃) | [M(Hbiim)]⁻ rsc.orgrsc.org |
| [M(Hbiim)]⁻ | Deprotonation | Strong Base | [M(biim)]²⁻ rsc.org |
| H₂biim | Protonation | Acid (e.g., HCl) | [H₃biim]⁺, [H₄biim]²⁺ |
| [Ir(ppy)₂(mbiim)]Cl | pH change | Increase in pH (deprotonation) | Decreased fluorescence intensity niscpr.res.in |
Iii. Coordination Chemistry of 2,2 Biimidazole
Ligand Properties and Coordination Modes
2,2'-Biimidazole is a multifaceted ligand capable of coordinating to metal ions in several distinct ways. Its structural flexibility and the presence of multiple nitrogen donor atoms allow for a range of coordination behaviors.
Beyond its neutral form, this compound can be deprotonated to form monoanionic (Hbiim⁻) and dianionic (biim²⁻) species, which significantly expands its coordination possibilities. The monoanion, Hbiim⁻, can act as a bidentate ligand, forming inner complexes with metal ions. researchgate.net The dianion, biim²⁻, with its four available nitrogen donor atoms, can function as a bridging ligand, linking two or more metal centers. researchgate.netpsu.edu This bridging capability allows for the construction of polynuclear and mixed-valence complexes. psu.edupsu.edu For instance, the dianion has been shown to bridge two rhodium(I) centers in the complex [Rh₂(COD)₂(BiIm)]. researchgate.net The pH of the reaction medium plays a crucial role in determining whether the neutral, monoanionic, or dianionic form of the ligand participates in complexation. researchgate.net
| Form | Charge | Typical Coordination Mode | Example Complex Type |
| Neutral (H₂biim) | 0 | Bidentate chelating | [M(H₂biim)₃]ⁿ⁺ |
| Monoanionic (Hbiim⁻) | -1 | Bidentate chelating | M(Hbiim)₂ |
| Dianionic (biim²⁻) | -2 | Bidentate bridging | M₂(biim) |
This table summarizes the different forms of the this compound ligand and their common coordination behaviors.
The geometry of the chelate ring formed by this compound is a critical factor in its coordination chemistry. The bite angle, or the N-M-N angle within the chelate ring, is relatively small. For instance, in an oxovanadium(IV) complex, the N-V-N angle is 78.66(12)°. researchgate.net In some chromium(III) complexes, the bite angles are in the range of 79.6–80.4°. rsc.org This acute bite angle can lead to distortions in the coordination geometry around the metal ion. researchgate.netrsc.org
Steric effects also play a significant role. The planarity of the biimidazole ligand can be influenced by the presence of substituents on the imidazole (B134444) rings or by the coordination environment itself. cdnsciencepub.com In some complexes, steric repulsion between the biimidazole ligand and other coordinated ligands can lead to a stabilization of a particular spin state, as seen in an iron(II) complex where steric hindrance results in a high-spin state. unige.ch The interplay between the chelation angle and steric factors ultimately influences the stability and properties of the resulting metal complexes. researchgate.netunige.ch
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives has been extensively explored, leading to a wide array of compounds with interesting structural and physical properties.
This compound forms stable complexes with a broad range of transition metals. biosynth.comchemimpex.com The synthesis of these complexes typically involves the direct reaction of a metal salt with the ligand in a suitable solvent. unige.ch
Here are some examples of reported complexes:
Iron (Fe): Both Fe(II) and Fe(III) complexes have been synthesized. researchgate.net For example, heteroleptic Fe(II) complexes of the type Fe(tpma)(H₂biim)₂ have been prepared and shown to exhibit spin-crossover behavior. nsf.gov
Cobalt (Co), Nickel (Ni), and Copper (Cu): Complexes with these bivalent metals have been described, though they are generally less stable than analogous complexes with 2,2'-bipyridine (B1663995). researchgate.net
Ruthenium (Ru): Mononuclear ruthenium complexes such as [RuH(CO)(Hbim)(PPh₃)₂] have been synthesized. psu.edu
Palladium (Pd): Mono- and dinuclear palladium complexes have been prepared to study the coordination chemistry of biimidazole and its anions. nih.gov
Silver (Ag) and Gold (Au): this compound acts as a Lewis base to form coordination compounds with Ag(I) and Au(I/II). chemicalbook.com
Molybdenum (Mo) and Uranium (U): Complexes with oxocations of Mo(VI), Mo(V), and U(VI) have been prepared. researchgate.net For instance, complexes with stoichiometries like MoO₂(H₂biim)Cl₂·2H₂O and UO₂(H₂biim)(Ac)₂ have been identified. researchgate.net
Zinc (Zn) and Cadmium (Cd): Dinuclear and trinuclear complexes of Zn(II) and Cd(II) with N,N'-dimethyl-2,2'-biimidazole have been synthesized and structurally characterized. researchgate.net A one-dimensional chain-like cadmium-biimidazole compound has also been reported. researchgate.net
Both homoleptic and heteroleptic complexes of this compound have been synthesized and studied.
Homoleptic Complexes: These complexes contain only one type of ligand, in this case, this compound or its derivatives. An example is the [Fe(H₂biim)₃]²⁺ complex, which is known to be in a high-spin state. researchgate.netresearchgate.net Homoleptic complexes of Cr(III), such as [Cr(H₂biim)₃]³⁺, have also been synthesized, although they often exhibit poor solubility. rsc.orgrsc.org
Heteroleptic Complexes: These complexes contain this compound along with other types of ligands. The introduction of other ligands can significantly modify the properties of the complex. For instance, combining the bidentate this compound with a tetradentate ligand like tris(2-pyridylmethyl)amine (B178826) (tpma) can induce spin-crossover (SCO) behavior in Fe(II) complexes that are otherwise high-spin in their homoleptic form. researchgate.netresearchgate.net The synthesis of heteroleptic complexes often involves a stepwise reaction, where the metal precursor is first reacted with one ligand, followed by the addition of the second ligand. unige.ch An example is the synthesis of Fe(tpma)(H₂biim)₂, where Fe(II) perchlorate (B79767) is reacted with this compound before the addition of tpma. unige.ch Heteroleptic complexes of Cr(III), such as [Cr(phen)₂(H₂biim)]³⁺ (where phen is 1,10-phenanthroline), have been synthesized to overcome the solubility issues of their homoleptic counterparts. rsc.orgrsc.org
| Complex Type | Description | Example |
| Homoleptic | Contains only this compound ligands. | [Fe(H₂biim)₃]²⁺ |
| Heteroleptic | Contains this compound and other types of ligands. | Fe(tpma)(H₂biim)₂ |
This table distinguishes between homoleptic and heteroleptic complexes of this compound.
Synthesis of Polymetallic Complexes with this compound Bridging Ligands
The versatile coordination behavior of this compound (H₂biim) and its deprotonated forms (Hbiim⁻ and biim²⁻) allows for the systematic construction of polymetallic complexes. The synthesis of these multinuclear structures often relies on the "complex-as-ligand" strategy, where a pre-formed mononuclear complex containing a biimidazole ligand is used to coordinate to other metal centers.
A common approach involves the deprotonation of the N-H protons of the biimidazole ligand in a mononuclear complex, creating a bridging site for a second metal ion. For instance, dinuclear and trinuclear zinc(II) and cadmium(II) complexes with N,N'-dimethyl-2,2'-biimidazole (Me₂biim) have been synthesized. The reaction of zinc perchlorate with Me₂biim yielded a dinuclear compound, (Me₂biim)Zn(µ-Me₂biim)₃Zn(Me₂biim)₄, which features three bridging Me₂biim ligands. cdnsciencepub.com Similarly, trinuclear cadmium(II) complexes, such as (Me₂biim)(H₂O)Cd(µ-Me₂biim)₃Cd(µ-Me₂biim)₃Cd(H₂O)(Me₂biim)₆, have been prepared where two sets of three bridging Me₂biim ligands connect a central cadmium atom to two terminal ones. cdnsciencepub.com
Hetero-polymetallic complexes have also been synthesized using this methodology. For example, the reaction of Ru(L)₂(H₂biim)₂ (where L is 2,2'-bipyridine or 2-(phenylazo)pyridine) with Au(tht)Cl (tht = tetrahydrothiophene) in the presence of a base leads to the formation of a tetrametallic complex, [{Ru(L)₂(biim)}₂Au₂]²⁺. In this structure, the deprotonated biimidazolate dianion (biim²⁻) acts as a bis-bidentate bridging ligand, connecting two ruthenium centers and two gold centers to form a Ru₂Au₂ core.
The pH of the reaction medium plays a crucial role in determining the final product. Stepwise deprotonation of the biimidazole ligand can be controlled to create different bridging modes. rsc.orgrsc.org For instance, the neutral complex [Cr(Hbiim)₃] can be synthesized by treating a methanolic solution of [Cr(H₂biim)₃]³⁺ with triethylamine (B128534). rsc.org Further deprotonation with a stronger base in the presence of a suitable counterion can lead to the formation of anionic complexes like [Cr(Hbiim)₂(biim)]⁻. rsc.org
Structural Analysis of Coordination Compounds
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the molecular and supramolecular structures of this compound complexes. This technique provides precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.
Numerous studies have utilized single-crystal X-ray diffraction to characterize a wide range of this compound complexes with various transition metals. For example, the crystal structures of two ruthenium(III) complexes, cis-[RuCl₂(H₂biim)₂]Cl·4H₂O and {cis-[RuCl₂(H₂biim)₂]Cl}₂·4H₂O, were determined to be in the monoclinic space groups C2 and P2₁, respectively. nih.gov Similarly, the structures of nickel(II) complexes such as Ni(H₂biim)₂(H₂O)₂₂·H₂O (triclinic, P1 space group) and Ni(H₂biim)₃₂·C₃H₇NO (monoclinic, Cc space group) have been elucidated. koreascience.kriucr.org
The technique has also been applied to more complex systems, including an organic-inorganic hybrid compound, [Co(BIIM)₃]₂H[BW₁₂O₄₀]·7H₂O, which crystallizes in the monoclinic P2₁/n space group. ccspublishing.org.cn Furthermore, single-crystal X-ray diffraction has been instrumental in understanding the structural changes that occur during spin-crossover phenomena in iron(II) complexes of this compound and its derivatives. unige.ch The structures of these complexes were determined at different temperatures to correlate the changes in bond lengths and coordination geometry with the spin state of the iron center. unige.ch
| Complex | Crystal System | Space Group | Reference |
|---|---|---|---|
| cis-[RuCl₂(H₂biim)₂]Cl·4H₂O | Monoclinic | C2 | nih.gov |
| {cis-[RuCl₂(H₂biim)₂]Cl}₂·4H₂O | Monoclinic | P2₁ | nih.gov |
| Ni(H₂biim)₂(H₂O)₂₂·H₂O | Triclinic | P1 | koreascience.kr |
| Ni(H₂biim)₃₂·C₃H₇NO | Monoclinic | Cc | iucr.org |
| [Co(BIIM)₃]₂H[BW₁₂O₄₀]·7H₂O | Monoclinic | P2₁/n | ccspublishing.org.cn |
| Co(phen)₂H₂biim₃·0.5(H₇O₃)(ClO₄) | Triclinic | Pī | rsc.org |
| Co(bpy)₂H₂biim₃·3H₂O | Orthorhombic | Pbca | rsc.org |
This compound complexes exhibit a variety of coordination geometries around the central metal ion, with the most common being octahedral. However, distortions from ideal geometries are frequently observed due to the steric constraints of the ligand and other factors.
In many octahedral complexes, the metal ion is coordinated to two or three bidentate this compound ligands and other co-ligands. For instance, in cis-[RuCl₂(H₂biim)₂]Cl·4H₂O, the ruthenium(III) ion is bonded to four nitrogen atoms from two H₂biim molecules and two chloride ions, resulting in a distorted octahedral geometry. nih.gov Similarly, in [Ni(H₂biim)₃]²⁺, the nickel(II) atom is chelated by three H₂biim ligands, also leading to a distorted octahedral coordination. iucr.org The bite angle of the chelating H₂biim ligand, which is typically around 80-82°, is a primary cause of this distortion. rsc.orgiucr.org
In some cases, the coordination geometry can be described as pseudo-square pyramidal. The complex CpMo(H₂biim)(CO)₂ adopts a slightly distorted pseudo-square pyramidal geometry, often compared to a four-legged piano stool. researchgate.net
Distortions can also arise from steric repulsion between ligands. In the iron(II) complex Fe(TPMA)(XBBIM)₂, where XBBIM is 1,1'-(α,α'-o-xylyl)-2,2'-bibenzimidazole, steric hindrance between a pyridyl substituent of the TPMA ligand and a benzene (B151609) ring of the XBBIM ligand causes a strong distortion of the Fe(II) coordination environment, which stabilizes the high-spin state. unige.ch In a dinuclear zinc(II) complex with N,N'-dimethyl-2,2'-biimidazole, the zinc atoms are in a distorted tetrahedral environment. cdnsciencepub.com
| Complex | Metal Ion | Coordination Geometry | Key Distortions/Features | Reference |
|---|---|---|---|---|
| cis-[RuCl₂(H₂biim)₂]Cl·4H₂O | Ru(III) | Distorted Octahedral | Coordination to two H₂biim and two Cl⁻. | nih.gov |
| [Ni(H₂biim)₃]²⁺ | Ni(II) | Distorted Octahedral | Bite angles of H₂biim ligands are ~80-82°. | iucr.org |
| [Fe(TPMA)(XBBIM)]²⁺ | Fe(II) | Strongly Distorted Octahedral | Steric repulsion between ligands. | unige.ch |
| [(Me₂biim)Zn(µ-Me₂biim)₃Zn(Me₂biim)]⁴⁺ | Zn(II) | Distorted Tetrahedral | Features both monodentate and bridging Me₂biim ligands. | cdnsciencepub.com |
| [CpMo(H₂biim)(CO)₂]⁺ | Mo | Pseudo-square Pyramidal | "Four-legged piano stool" geometry. | researchgate.net |
Intermolecular interactions, particularly hydrogen bonding and π-π stacking, play a crucial role in the crystal packing of this compound complexes, often leading to the formation of extended supramolecular architectures.
The N-H groups of the imidazole rings are excellent hydrogen bond donors, readily interacting with anions, solvent molecules, or other acceptor groups within the crystal lattice. iucr.orgrsc.org In the crystal structure of [Co(BIIM)₃]₂H[BW₁₂O₄₀]·7H₂O, the [Co(BIIM)₃]²⁺ cations and [BW₁₂O₄₀]⁵⁻ anions are linked through N-H···O hydrogen bonds involving the polyoxometalate and water molecules, forming a two-dimensional framework. ccspublishing.org.cn Similarly, in [Ni(H₂biim)₂(H₂O)₂]²⁺, extensive intermolecular hydrogen bonds are observed involving the coordinated water molecules, perchlorate anions, and the biimidazole ligand. koreascience.kr These interactions, including N-H···O hydrogen bonds, link the complex molecules into a two-dimensional network. koreascience.kr
The planar imidazole rings of the this compound ligand also facilitate π-π stacking interactions, which contribute to the stabilization of the crystal structure. vulcanchem.com In the racemic mixture {cis-[RuCl₂(H₂biim)₂]Cl}₂·4H₂O, π-π stacking interactions are observed, leading to a shorter intermolecular Ru···Ru separation compared to the enantiomerically pure form where such interactions are absent. nih.govnih.gov In some iron(II) spin-crossover complexes, a network of σ–π and π–π contacts imparts a three-dimensional character to the intermolecular interactions, which is believed to enhance the cooperativity of the spin transition. unige.ch The dihedral angle between the two imidazole rings within the biimidazole ligand can influence the extent of both intra- and intermolecular π-π stacking. cdnsciencepub.com
Iv. Spectroscopic and Computational Investigations of 2,2 Biimidazole and Its Complexes
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone for determining the optimized molecular geometry and electronic structure of chemical compounds. Studies employing DFT calculations, often utilizing functionals such as B3LYP in conjunction with basis sets like 6-31G(d,p), 6-311G(d,p), or def2-TZVPP, have been applied to 2,2'-biimidazole and its derivatives researchgate.netrsc.orgacs.org. These calculations yield optimized bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's three-dimensional arrangement and electron distribution researchgate.netmdpi.com. While specific geometric parameters for the parent this compound are often studied within the context of its complexes or substituted forms, DFT consistently indicates a tendency towards planar or near-planar conformations, influenced by intramolecular and intermolecular interactions such as hydrogen bonding researchgate.netresearchgate.net. The electronic structure is characterized by delocalized π-electron systems within the imidazole (B134444) rings, which are fundamental to its chemical and photophysical characteristics.
Time-Dependent DFT (TD-DFT) for Optical and Emissive Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to investigate the optical and emissive properties of this compound-containing systems researchgate.netacs.orgresearchgate.netnih.govunige.ch. By calculating excitation energies and oscillator strengths, TD-DFT aids in the assignment of experimental absorption and emission spectra. Research on ruthenium complexes featuring this compound ligands has identified characteristic metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) excited states, typically observed in the UV-Vis spectral region nih.govunige.ch. For instance, MLCT transitions have been reported between 500-400 nm, while LC states on the biimidazole ligands appear between 350-300 nm nih.gov. TD-DFT has also been employed to examine excited-state geometries and the impact of structural changes, such as rehybridization in N-methylated derivatives, on photophysical properties like Stokes shifts researchgate.net. The influence of solvent environments on these optical characteristics can also be effectively modeled using TD-DFT in conjunction with appropriate solvation models researchgate.netresearchgate.net.
Analysis of Frontier Molecular Orbitals (FMOs) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and stability malayajournal.orgnih.govresearchgate.net. DFT calculations provide detailed insights into the distribution and energies of these frontier molecular orbitals for this compound and its derivatives researchgate.netmalayajournal.orgresearchgate.net. The energy difference between the HOMO and LUMO, known as the energy gap, serves as a key indicator of a molecule's kinetic stability and its propensity for chemical reactions; a smaller energy gap generally correlates with higher reactivity malayajournal.orgresearchgate.net. For a substituted this compound derivative, KA1, an energy gap of approximately 4.01 eV was reported researchgate.net. Generally, the HOMO is often localized on the imidazole rings and associated aromatic systems, while the LUMO tends to be distributed across electron-deficient regions of the molecule, facilitating charge transfer processes malayajournal.org.
Table 1: Frontier Molecular Orbital (FMO) Data for this compound Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Notes | Reference |
|---|
Investigation of Reactivity Sites: ALIE, ELF, LOL, RDG, Fukui Functions
Advanced computational methods, including those derived from Quantum Theory of Atoms in Molecules (QTAIM) such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG), along with Fukui functions, are vital for identifying reactive sites and characterizing bonding within this compound systems researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netnih.govjournalijar.com. These analyses map the distribution of electron density, pinpointing specific atoms or regions within the molecule that are most susceptible to electrophilic or nucleophilic attack malayajournal.orgnih.gov. ELF and LOL analyses are particularly useful for visualizing regions of high electron localization, indicative of covalent bonds and lone pairs journalijar.com. RDG plots, often used in conjunction with NCI analysis, are adept at visualizing the diverse range of noncovalent interactions present researchgate.netjournalijar.comscielo.org.mx. Fukui functions specifically quantify local reactivity, predicting sites for nucleophilic or electrophilic substitution based on changes in electron density upon electron addition or removal nih.govjournalijar.com. These computational tools have been applied to derivatives of this compound to elucidate reaction mechanisms and predict chemical behavior researchgate.netresearchgate.netnih.gov.
Noncovalent Interaction (NCI) Analysis: Hydrogen Bonding, Steric, and Van der Waals Interactions
Noncovalent interactions (NCIs) are fundamental to the structural integrity and macroscopic properties of molecular assemblies, including those involving this compound researchgate.netresearchgate.netscielo.org.mxkobv.dejussieu.fr. NCI analysis, often visualized through Reduced Density Gradient (RDG) isosurfaces, provides a comprehensive method for mapping and characterizing various weak interactions, such as hydrogen bonds (both intramolecular and intermolecular), van der Waals forces, and steric repulsions researchgate.netresearchgate.netscielo.org.mx. Studies focusing on co-crystals of this compound have underscored the significant role of hydrogen bonds, particularly N-H···O and O-H···O interactions, in stabilizing crystal lattices researchgate.netresearchgate.net. Hirshfeld surface analysis, frequently performed alongside NCI analysis, further helps to identify and quantify weaker interactions like C-H···O and C-H···π researchgate.netresearchgate.net. These detailed analyses are crucial for understanding molecular packing, intermolecular forces, and are essential for fields such as crystal engineering and drug design researchgate.netresearchgate.netkobv.de.
Thermodynamic and Non-linear Optical Properties Calculations
Computational methods are also employed to predict the thermodynamic and non-linear optical (NLO) properties of systems incorporating this compound researchgate.netresearchgate.netmdpi.comresearchgate.netrsc.orguobasrah.edu.iq. DFT calculations can provide insights into thermodynamic parameters such as molecular stability, heat capacity, entropy, and enthalpy changes researchgate.netresearchgate.net. For NLO properties, which are critical for advanced applications in optoelectronics and photonics, TD-DFT is frequently used to compute parameters like polarizability (α) and hyperpolarizability (β) mdpi.comresearchgate.netrsc.orguobasrah.edu.iq. While specific NLO values for the parent this compound are not extensively detailed in the provided search results, studies on related compounds and complexes suggest significant potential. For example, a calculated first hyperpolarizability value for a this compound-salicylic acid complex was found to be substantially higher than that of urea, indicating promising NLO characteristics researchgate.net.
Table 2: Non-linear Optical (NLO) Properties for this compound Complexes
| Compound/Complex | Property | Value | Units | Notes | Reference |
|---|
Compound List:
this compound
4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole (KA1)
Ruthenium complexes with this compound ligands
Cobalt complexes with this compound ligands
this compound:salicylic acid complex
V. Advanced Applications and Research Directions
Catalysis and Organocatalysis
2,2'-Biimidazole and its derivatives have emerged as powerful ligands in the realm of catalysis. Their bidentate nature and tunable electronic properties allow for the formation of stable and reactive complexes with a variety of transition metals, facilitating a wide range of organic transformations.
This compound is a highly effective ligand in homogeneous catalysis, where the catalyst is in the same phase as the reactants. Its two nitrogen donor atoms readily coordinate with metal centers, creating stable yet catalytically active complexes. chemimpex.com These complexes have been successfully employed in various reactions, including oxidation and cross-coupling reactions.
For instance, molybdenum oxide-based polymeric hybrid materials incorporating this compound have been investigated as oxidation catalysts. researchgate.net One such hybrid, [MoO3(this compound)]·H2O, demonstrated the ability to catalyze the epoxidation of cis-cyclooctene with tert-butyl hydroperoxide, achieving 100% selectivity for the epoxide at full conversion. researchgate.net However, a challenge with some of these systems is that they can behave as homogeneous catalysts, leading to difficulties in catalyst recovery and reuse. researchgate.net
In the area of cross-coupling reactions, ionic liquids based on 1,3,1'-tributyl-2,2'-biimidazolium hexafluorophosphate (B91526) have been shown to be excellent solvents and ligands for palladium-catalyzed Suzuki reactions. cas.cn This system demonstrated high efficiency and could be recycled up to 14 times without a significant drop in catalytic performance, highlighting the potential for developing more sustainable catalytic processes. cas.cn Furthermore, heterotrinuclear complexes of platinum group metals using this compound as a bridging ligand have also been explored, suggesting its utility in multi-metallic catalytic systems. scilit.com The versatility of this compound as a ligand is also evident in its use with earth-abundant and low-toxicity metals like iron, which are of great interest for developing more sustainable catalytic processes. nih.gov
Table 1: Selected Homogeneous Catalytic Applications of this compound Ligands
| Catalyst System | Reaction Type | Substrate | Oxidant/Co-reactant | Key Finding |
| [MoO3(this compound)]·H2O | Olefin Epoxidation | cis-cyclooctene | tert-butyl hydroperoxide | 100% epoxide selectivity up to 100% conversion, though behaves as a homogeneous catalyst. researchgate.net |
| Palladium in 1,3,1'-tributyl-2,2'-biimidazolium hexafluorophosphate ionic liquid | Suzuki Cross-Coupling | Aryl halides | Boronic acids | Excellent solvent and ligand; recyclable at least 14 times without significant performance loss. cas.cn |
| Platinum Group Metal Complexes | Various | Not specified | Not specified | Forms heterotrinuclear complexes, acting as a bridging ligand for bi-metallic activation. scilit.com |
A significant area of advancement is the use of chiral this compound ligands in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. Axially chiral this compound ligands have been synthesized and proven to be highly effective in promoting enantioselectivity in various reactions. nih.gov
A notable application is in the copper- or iron-catalyzed asymmetric insertion of α-aryl-α-diazoacetates into the N-H bond of carbazoles. nih.govdicp.ac.cn By employing novel axially chiral this compound ligands, researchers have achieved excellent enantioselectivity, with up to 96% enantiomeric excess (ee). nih.govdicp.ac.cn This was accomplished through a strategy of remote chirality delivery, where the chirality from a 1,1'-binaphthalene (B165201) backbone is transferred to the catalytic site. dicp.ac.cn The use of iron, an abundant and environmentally benign metal, in these reactions presents a promising alternative to precious metal catalysts. dicp.ac.cn
The optimization of reaction conditions has been crucial to achieving high yields and enantioselectivities. For the Cu-catalyzed N-H insertion, a combination of CuI, a specific axially chiral (S,S)-3a biimidazole ligand, and NaBArF in a mixed solvent system was found to be optimal, yielding the desired product in 93% ee and 92% yield. dicp.ac.cn These findings underscore the potential of this compound-based ligands in the challenging field of enantioselective C-H and N-H bond functionalization. dicp.ac.cn
Table 2: Performance of Chiral this compound Ligands in Asymmetric N-H Insertion
| Metal Catalyst | Chiral Ligand | Reactants | Enantiomeric Excess (ee) | Yield |
| Copper (CuI) | (S,S)-3a | α-aryl-α-diazoacetate + carbazole | 93% | 92% |
| Copper/Iron | Axially Chiral Biimidazole | α-aryl-α-diazoacetate + carbazole | Up to 96% | N/A |
A significant challenge in catalysis is the separation and recovery of the catalyst from the reaction mixture for reuse. To address this, researchers have developed magnetically recoverable nanocatalysts by immobilizing this compound-metal complexes onto magnetic nanoparticles. rsc.org
One such system involves a biimidazole-Cu(I) complex covalently grafted onto chloride-functionalized silica-coated magnetite (Fe3O4) nanoparticles. rsc.orgresearchgate.net These nanoparticles, with an average size of about 20 nm, exhibit superparamagnetic behavior, meaning they are strongly attracted to a magnetic field but retain no residual magnetism after the field is removed. rsc.orgresearchgate.net This property allows for the easy separation of the catalyst from the reaction medium using an external magnet. rsc.org
This magnetically recoverable nanocatalyst has demonstrated excellent activity in the synthesis of imidazo[1,2-a]pyridines in an aqueous medium. rsc.org The catalyst could be recovered and reused for at least 10 consecutive cycles without any significant loss of its catalytic activity. rsc.orgresearchgate.net The loading of the functional organic groups on the magnetic material was determined to be 1.4 mmol/g, with a copper content of 1.2 mmol/g. rsc.orgresearchgate.net The development of such catalysts represents a significant step towards greener and more economical chemical processes. researchgate.net
Materials Science
The rigid, planar structure and hydrogen-bonding capabilities of this compound make it an excellent component for the construction of advanced functional materials. Its integration into polymers and framework solids has led to materials with interesting electronic, optical, and porous properties.
This compound has been incorporated into the backbone of conjugated polymers to create materials with applications in electronic and sensory devices. chemimpex.com These polymers leverage the favorable electronic properties of the biimidazole unit to achieve desired functionalities. chemimpex.com
For example, novel conjugated polymers based on this compound have been synthesized via Suzuki coupling reactions and investigated as fluorescent sensors. researchgate.net Polymers with hydrophilic side chains showed efficient fluorescence quenching in the presence of Cu2+ ions. researchgate.net Interestingly, the resulting polymer-Cu2+ complex could then function as a "turn-on" fluorescent sensor for pyrophosphate anions (PPi), with a detection limit of approximately 0.17 ppm. researchgate.net This work demonstrates a strategy for developing new sensory platforms based on biimidazole-containing polymers. researchgate.net
The integration of such heterocyclic units is a key strategy in the design of organic semiconductors. wikipedia.org While undoped conjugated polymers are typically insulators or semiconductors with low conductivity, the incorporation of specific functional groups and subsequent doping can dramatically increase their conductivity. wikipedia.org The development of new n-type (electron-poor) and p-type (electron-rich) semiconducting polymers is crucial for creating efficient organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.com
This compound and its deprotonated forms are widely used as organic linkers for the construction of metal-organic frameworks (MOFs) and coordination polymers. ccspublishing.org.cn These materials consist of metal ions or clusters connected by organic ligands to form one-, two-, or three-dimensional structures. mdpi.com
The ability of the this compound ligand to act as both a chelating and a bridging unit, combined with its capacity for strong hydrogen bonding, allows for the formation of complex and robust architectures. In one example, two isostructural cobalt(II) and nickel(II) complexes were synthesized using both this compound (H2biim) and 1,3,5-benzenetricarboxylate (btc) as ligands. acs.org These frameworks feature a unique structure where monomeric [M(H2biim)3]2+ cations act as pillars, linking 2D anionic polymer layers of [M(Hbiim)(btc)]2- through strong hydrogen bonds. acs.org This arrangement creates a microporous material with one-dimensional channels and a high thermal stability of up to 350 °C. acs.org These materials demonstrated selective adsorption of methanol, highlighting their potential for separation applications. acs.org
The versatility of this compound as a building block allows for the deliberate tuning of the properties of MOFs, influencing their topology, stability, and porosity. mdpi.com
Use in Hypercrosslinked Polymers as Adsorbents and Sensors
Hypercrosslinked polymers (HCPs) incorporating this compound moieties have emerged as highly effective materials for environmental remediation and chemical sensing. chemicalbook.comalfa-chemistry.com These polymers are constructed using this compound as a key building block, creating networks with high surface areas and specific functionalities for capturing pollutants. chemicalbook.comalfa-chemistry.com
One prominent application is the adsorption of iodine, a common radioactive pollutant. chemicalbook.comalfa-chemistry.com Researchers have developed 2,2'-biimidazolyl HCPs that demonstrate significant iodine capture capabilities. chemicalbook.comalfa-chemistry.com For instance, lignin-based HCPs have shown an iodine vapor adsorption capacity of up to 253 wt% at 348 K. acs.org Another study detailed the preparation of biimidazole-based HCPs using a bottom-up synthetic strategy for the adsorption and fluorescent sensing of 2,4-dinitrophenol (B41442) (DNP). researchgate.net The nitrogen-rich structure of the biimidazole unit is crucial for the effective binding of these analytes. chemicalbook.comresearchgate.net The synthesis often involves methods like Friedel-Crafts alkylation or knitting strategies with external crosslinkers, resulting in materials with high stability and porosity. researchgate.netrsc.org
These polymers not only act as adsorbents but also as sensitive fluorescent sensors. The fluorescence of the polymer can be quenched upon binding with an analyte, providing a detectable signal. For example, biimidazole-based HCPs have been used for the fluorescence sensing of 2,4-dinitrophenol in water. researchgate.net
Table 1: Performance of this compound-Based Hypercrosslinked Polymers
| Polymer System | Target Analyte | Key Performance Metric | Reference |
| Lignin-based HCPs (LHCPs) | Iodine Vapor | Adsorption capacity of 253 wt% at 348 K | acs.org |
| This compound-based HCPs | 2,4-dinitrophenol (DNP) | Acts as both adsorbent and fluorescence sensor | researchgate.net |
| Polystyrene-based HCPs (SHCPs) | CO₂ | Adsorption of 8.11 wt% at 1.13 bar and 273 K | rsc.org |
Development of Photoluminescent and Optical Materials
The rigid, planar structure and versatile coordination chemistry of this compound make it an excellent component for creating photoluminescent and optical materials. chemicalbook.comalfa-chemistry.com It is frequently used in the preparation of coordination complexes that exhibit desirable light-emitting properties for applications such as organic light-emitting diodes (OLEDs). researchgate.net
Research has shown that complexes of this compound with transition metals like iridium(III) and ruthenium(II) can act as efficient phosphors. researchgate.netscispace.com For example, cationic iridium(III) complexes containing this compound as an ancillary ligand have been synthesized and shown to produce blue phosphorescence in the 450 to 485 nm range with quantum yields exceeding 10%. researchgate.net These complexes are soluble in organic solvents and have been successfully incorporated into solution-processed OLEDs, achieving an external quantum efficiency of 4.5% and a luminance efficiency of 8.52 cd A⁻¹. researchgate.net
Furthermore, this compound itself has been identified as a significant light-absorbing species. It was found to be a major contributor to the 280 nm UV absorbance band in mixtures of glyoxal (B1671930) and ammonium (B1175870) sulfate, which has implications for understanding light-absorbing materials in atmospheric aerosols. copernicus.org The molar absorptivity of this compound was determined to be very high at (36,690 ± 998) M⁻¹ cm⁻¹. copernicus.org Its derivatives are also explored for their unique optical properties, where changes in π-conjugation upon photoexcitation can be tuned. researchgate.net
Research in Electrochemical Sensors and Energy Storage Solutions
The electrochemical activity of this compound and its metal complexes has spurred research into their use for electrochemical sensing and energy storage. chemimpex.com The compound and its derivatives are key components in the design of electrochemical sensors due to their ability to facilitate electron transfer and bind to specific analytes. chemimpex.comnih.gov
Ruthenium(II) complexes containing this compound or its derivatives have been extensively studied as anion sensors. nih.govnih.gov The redox potential of the Ru(II)/Ru(III) couple in these complexes is sensitive to the binding of anions, which can be monitored using cyclic voltammetry. ijstr.org This interaction, which can be either hydrogen bonding or proton transfer, alters the electron density at the metal center, causing a shift in the redox potential and providing a basis for electrochemical detection. nih.govijstr.org
In the realm of energy storage, this compound is explored for its role in creating advanced materials for batteries. chemimpex.com Its ability to form stable coordination polymers and contribute to materials with improved thermal stability and mechanical properties makes it a candidate for developing more efficient energy storage solutions. chemimpex.com
Biimidazole-based Dynamic Materials and Stress-Indicating Sensors
The responsive nature of the coordination and hydrogen bonds involving this compound makes it a suitable component for dynamic materials. These materials can change their properties in response to external stimuli such as temperature, pressure, or light. A notable example is the development of iron(II) spin-crossover (SCO) complexes featuring biimidazole derivatives. unige.ch
In one study, heteroleptic Fe(II) complexes with 1,1'-(α,α'-o-xylyl)-2,2'-biimidazole were synthesized. unige.ch These complexes exhibit dramatic, temperature-dependent changes in their magnetic and optical properties due to a spin transition from a low-spin (LS) state at low temperatures to a high-spin (HS) state at higher temperatures. unige.ch This transition is accompanied by a significant change in the average Fe-N bond length, which increases from 2.002(4) Å in the LS state at 123 K to 2.184(4) Å in the HS state at 210 K. unige.ch This change in molecular structure in response to temperature is a hallmark of dynamic materials. The transition can also be induced by light, a phenomenon known as Light-Induced Excited Spin-State Trapping (LIESST), highlighting the material's potential in photoswitchable devices. unige.ch While not explicitly designed as stress-indicating sensors, the sensitivity of the spin state to pressure (a form of stress) is a known characteristic of SCO compounds, suggesting a potential avenue for future research in this area.
Supramolecular Chemistry and Molecular Recognition
The this compound molecule is a cornerstone in supramolecular chemistry, primarily due to the presence of two N-H protons and two imine nitrogen atoms. This structure allows it to act as both a hydrogen-bond donor and acceptor, facilitating the self-assembly of intricate, high-order structures. iucr.org
Formation of Hydrogen-Bonded Supramolecular Networks
The strong hydrogen-bonding capability of this compound is widely exploited to construct multidimensional supramolecular networks. iucr.org It readily forms robust N-H···O and N-H···F hydrogen bonds with various anions and solvent molecules, leading to the formation of one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. iucr.orgiucr.orgiucr.orgnih.govresearchgate.net
For example, in reactions with benzene-1,2,4,5-tetracarboxylic acid (pyromellitic acid), protonated this compound dications link with the carboxylate anions via N-H···O bonds to form one-dimensional chains. nih.gov These chains can be further connected by O-H···O interactions between the acid molecules to create two-dimensional supramolecular sheets. nih.gov Similarly, complexes with metal ions like copper(II) and zinc(II) self-assemble into extended structures where the biimidazole ligands bridge metal centers or link to counter-anions and water molecules through a network of hydrogen bonds. iucr.orgresearchgate.net The resulting architectures can be quite complex, sometimes forming porous structures or interpenetrating nets. inoteexpress.comresearchgate.net The specific hydrogen bonding motifs, such as the common R₂²(9) ring pattern, play a crucial role in determining the final structure of these assemblies. iucr.org
Molecular Recognition and Sensing Applications (e.g., Fluoride (B91410) Ion Sensing)
The well-defined hydrogen-bonding sites on the this compound ligand make it an excellent receptor for molecular recognition, particularly for anions. nih.goviucr.org Ruthenium(II) complexes containing a this compound ligand have been developed as highly effective colorimetric sensors for various anions. nih.gov
The sensing mechanism relies on the interaction between the acidic N-H protons of the biimidazole ligand and the target anion. In the case of fluoride (F⁻), its high basicity and affinity for the N-H group lead to a stepwise deprotonation of the ligand. nih.gov This process triggers a distinct and visually perceptible color change. For instance, the complex [Ru(bpy)₂(H₂biim)]²⁺ (where bpy is 2,2'-bipyridine) changes color from yellow to orange-brown and finally to violet upon stepwise deprotonation by fluoride ions. nih.gov This color change is attributed to second-sphere donor-acceptor interactions between the ruthenium complex and the anion. nih.gov
Other anions like acetate (B1210297) also induce deprotonation, while weaker basic anions such as chloride and bromide form hydrogen bonds, causing more subtle changes in the complex's photophysical properties. nih.govnih.gov Rhenium(I) complexes with a monoanionic biimidazole ligand have also been designed for fluoride sensing, where the interaction leads to a dramatic enhancement in luminescence, providing a "turn-on" fluorescent signal. nih.gov This high selectivity for fluoride is often due to the formation of the very stable HF₂⁻ anion during the deprotonation process. nih.gov
Table 2: Examples of this compound-Based Molecular Sensors for Anions
| Sensor Complex | Target Anion(s) | Sensing Mechanism | Observed Signal | Reference |
| [Ru(bpy)₂(H₂biim)]²⁺ | F⁻, OAc⁻, Cl⁻, Br⁻, etc. | Deprotonation (F⁻, OAc⁻) or H-bonding | Color change (yellow to orange-brown to violet for F⁻) | nih.gov |
| [Re(CO)₃(biimH)(1,4-NVP)] | F⁻ | H-bonding and proton abstraction | Luminescence enhancement | nih.gov |
| Conjugated Polymer-Ag⁺ complex | Cysteine | Displacement of Ag⁺ from polymer | "Turn-on" fluorescence | rsc.org |
| Ruthenium(II) bipyridine complexes | F⁻, OAc⁻, H₂PO₄⁻ | Deprotonation | Red shift of MLCT bands | ijstr.org |
Photo-Switchable Biomaterials and Light-Driven Systems
The unique photochemical properties of the this compound scaffold have led to its exploration in the development of advanced photo-switchable biomaterials and light-driven systems. These materials can undergo reversible changes in their properties upon exposure to light, enabling precise spatial and temporal control over their function.
Bridged imidazole (B134444) dimers, which share structural similarities with this compound, have been shown to exhibit rapid photochromism. researchgate.net This phenomenon involves a reversible transformation between two forms with different absorption spectra, triggered by light. Such fast photochromic molecules are being investigated for applications in high-speed optical data processing and as light modulators. researchgate.net The insights gained from these related systems are being applied to the design of this compound-based materials.
A significant area of research is the incorporation of light-driven molecular motors into more extensive structures like covalent organic frameworks (COFs). rsc.orgresearchgate.net While still an emerging field, the synthesis of COFs containing diamine-based molecular motors has been achieved. rsc.orgresearchgate.net These materials have the potential for applications in nano-actuation and creating responsive, smart materials. rsc.orgresearchgate.net The development of visible light-driven molecular switches and motors is a particularly active area, aiming to use less harmful light sources for biomedical applications and advanced photonic devices. nih.gov The structural versatility of this compound makes it a promising candidate for integration into such light-driven systems, including photoswitchable hydrogels and polymers for applications in drug delivery and tissue engineering. acs.org
Biological and Pharmaceutical Research Applications
Exploration in Drug Design and Bioactive Molecule Synthesis
The this compound core structure is a valuable scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules and therapeutic agents. smolecule.comontosight.ai Its ability to act as a versatile ligand and form stable complexes with various metal ions has been a key factor in its application in drug development. smolecule.com
One of the prominent areas of investigation is in the development of new anticancer drugs. smolecule.comnih.gov The benzimidazole (B57391) pharmacophore, of which biimidazole is a derivative, resembles naturally occurring purine (B94841) nucleotides, allowing it to interact with biological macromolecules. nih.gov This has led to the design of biimidazole derivatives that can target specific cellular components and pathways involved in cancer progression. For instance, drug-like biimidazole derivatives have been identified that can dually target c-MYC and BCL-2 G-quadruplexes, which are overexpressed in some cancers like acute myeloid leukemia (AML). nih.gov One such derivative, BIM-2, has been shown to downregulate the expression of both c-MYC and BCL-2, leading to cell cycle arrest and apoptosis in AML cells. nih.gov
Furthermore, this compound and its derivatives are used in the synthesis of metal-based anticancer agents. Platinum(IV) complexes incorporating this compound ligands have been synthesized and have shown cytotoxic activity. researchgate.net The unique structure of these complexes allows for modifications that can influence their pharmacological properties. smolecule.com
Table 1: Examples of Bioactive Molecules Derived from this compound
| Compound/Complex | Target/Application | Reported Biological Effect |
| BIM-2 | c-MYC/BCL-2 G-quadruplexes (AML) | Downregulation of c-MYC and BCL-2, cell cycle arrest, apoptosis. nih.gov |
| Platinum(IV) complexes with this compound derivatives | Cancer cells | Cytotoxic activity. researchgate.net |
| 1H,1'H-[this compound]-4,4',5,5'-tetraamine | Anticancer drug lead | Potential to inhibit enzymes in cancer pathways. smolecule.com |
Enzyme Kinetics and Protein Interaction Studies
Derivatives of this compound have been employed as tools in the study of enzyme kinetics and protein interactions, providing insights into enzyme mechanisms and aiding in the design of specific inhibitors.
A notable example is the investigation of 2,2'-bi-1H-imidazole as an inhibitor of dopamine (B1211576) beta-hydroxylase, an enzyme involved in the biosynthesis of norepinephrine. nih.gov Kinetic studies have shown that this compound acts as a linear competitive inhibitor with respect to the co-substrate ascorbate, with a determined inhibition constant (Kis) of 21 µM (± 6 µM). nih.gov This type of inhibition indicates that the inhibitor and the substrate compete for the same binding site on the enzyme. khanacademy.orglibretexts.org Such studies are crucial for understanding the enzyme's kinetic mechanism and for the development of drugs that target this enzyme. nih.gov
The interaction of metal complexes containing this compound with proteins has also been an area of interest. For example, the binding of platinum(IV) complexes of this compound to serum albumin has been studied to understand their bioavailability and transport in the body. researchgate.net These protein interaction studies are vital for evaluating the therapeutic potential of new drug candidates. smolecule.com Molecular docking simulations are often used in conjunction with experimental studies to predict the binding modes of biimidazole derivatives with proteins and to understand the specific interactions at the atomic level. nih.govnih.gov
Development of Fluorescent Proteins and Nanoparticles
The inherent fluorescence and versatile coordination chemistry of this compound make it a valuable component in the development of fluorescent probes, sensors, and nanoparticles for various bioimaging and sensing applications.
Conjugated polymers incorporating the this compound moiety have been designed as novel fluorescent sensing platforms. acs.orgresearchgate.net These polymers can exhibit changes in their fluorescence upon binding to specific ions or molecules. For instance, certain this compound-based conjugated polymers show fluorescence quenching in the presence of copper ions (Cu²⁺). acs.orgresearchgate.net The resulting polymer-Cu²⁺ complex can then act as a "turn-on" fluorescent sensor for the detection of pyrophosphate (PPi) anions, with a detection limit in the parts-per-million range. acs.orgresearchgate.net This provides a selective and rapid method for PPi detection. acs.orgresearchgate.net
In a related area, 2-nitroimidazole (B3424786) derivatives have been used to create fluorescent probes for detecting reductive stress in cells by monitoring nitroreductase activity. rsc.org These probes, which consist of a 2-nitroimidazole unit linked to a fluorescent reporter like 1,8-naphthalimide, show a distinct change in fluorescence upon enzymatic reduction, allowing for the visualization of reductive stress in living cells. rsc.org While not strictly this compound, this research highlights the broader utility of the imidazole core in designing reaction-based fluorescent probes for bioimaging. nih.gov The development of such probes is a significant area of research, with applications in understanding cellular physiology and pathology. nih.govthno.org
Investigations of Antimicrobial Activity of Biimidazole Derivatives
The antimicrobial properties of this compound and its derivatives have been a subject of significant research, with studies indicating their potential efficacy against various bacterial and fungal pathogens. ontosight.ai
Several studies have reported the synthesis of novel biimidazole derivatives and their evaluation as antimicrobial agents. For example, the compound 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole has been synthesized and tested against a panel of microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans, showing moderate antimicrobial activity. nih.govnih.gov The mechanism of antimicrobial action of imidazole-containing compounds can involve various cellular processes, such as the inhibition of nucleic acid synthesis, damage to the cell wall and membrane, and inhibition of energy metabolism. mdpi.com
Metal complexes of this compound have also demonstrated antimicrobial properties. A nickel(II) complex of this compound, [Ni(H₂biim)₂(H₂O)₂]²⁺, was tested against four bacterial species and two fungal species and showed antimicrobial activity that was greater than the free ligand. koreascience.kr The enhanced lipophilicity of the metal complex is thought to facilitate its transport across the lipid membrane of microorganisms. koreascience.kr Similarly, ruthenium(II) complexes with biimidazole-based ligands have been investigated for their antibacterial activity. ijpsr.com
Table 2: Antimicrobial Activity of Selected Biimidazole Derivatives
| Compound/Complex | Microorganism | Activity |
| 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole | Escherichia coli, Staphylococcus aureus, Candida albicans | Moderate antimicrobial activity. nih.govnih.gov |
| [Ni(H₂biim)₂(H₂O)₂]²⁺ | Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Aspergillus niger, Candida albicans | Higher antimicrobial activity than the free ligand. koreascience.kr |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | Staphylococcus aureus (including MRSA), Mycobacterium smegmatis, Candida albicans | Significant activity, with some derivatives showing MIC < 1 µg/mL. mdpi.com |
| Platinum(IV) complexes of this compound | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Certain complexes showed antibacterial activity. researchgate.net |
Research in Antitumour Drugs
The development of this compound-based compounds as antitumour agents is a highly active area of research. researchgate.net The structural similarity of the benzimidazole core to natural purines allows these compounds to interact with key biological targets in cancer cells, such as DNA and essential enzymes. nih.gov
A significant strategy involves the use of this compound as a ligand in metal-based chemotherapy. Platinum(II) and platinum(IV) complexes containing this compound and its derivatives have been synthesized and evaluated for their cytotoxic effects. researchgate.netacs.org For example, the platinum compound [Pt(bmic)Cl₂], where bmic is bis-(N-methylimidazol-2-yl)carbinol, has shown significant in vitro and in vivo antitumour activity, including a 56% increase in lifespan in mice with P388 leukemia. acs.org These complexes are thought to exert their effect by binding to DNA, similar to cisplatin, but with potentially different reactivity and toxicity profiles. acs.org The flexible nature of the bis-benzimidazole ring allows for high-affinity binding to DNA, which can inhibit DNA replication and lead to cancer cell death. nih.gov
Ruthenium complexes containing this compound ligands have also emerged as promising anticancer agents. ijpsr.comnih.gov Mononuclear ruthenium(II) complexes of the type Ru(bpy)₂(L)₂, where L is a biimidazole derivative, have been synthesized and shown to cleave DNA upon irradiation with light. ijpsr.com These complexes also exhibited cytotoxic activity against MCF-7 breast cancer cell lines, with IC₅₀ values in the micromolar range. ijpsr.com The development of such metal complexes offers a pathway to new anticancer drugs with novel mechanisms of action. nih.gov
Table 3: Antitumour Activity of Selected this compound Compounds
| Compound/Complex | Cancer Cell Line/Model | Key Findings |
| [Pt(bmic)Cl₂] | P388 mice leukemia | 56% increase in lifespan. acs.org |
| Platinum(IV) complexes of this compound derivatives | Human ovarian carcinoma A2780 and A2780cis | Cytotoxic activity against both cisplatin-sensitive and -resistant cell lines. researchgate.netresearchgate.net |
| Ru(bpy)₂(4,5-bis(4-dimethyaminophenyl)-1H,1'H-2,2'-biimidazole)₂ | MCF-7 (breast cancer) | IC₅₀ value of 16.42 µM. ijpsr.com |
| Ru(bpy)₂(4,5-bis(4-fluorophenyl)-1H,1'H-2,2'-biimidazole)₂ | MCF-7 (breast cancer) | IC₅₀ value of 18.25 µM. ijpsr.com |
| BIM-2 | Acute Myeloid Leukemia (AML) cells | Induces cell cycle arrest and apoptosis. nih.gov |
Future Research Directions
The versatility of the this compound scaffold continues to inspire new avenues of scientific inquiry. Future research is poised to build upon the foundational knowledge of this compound, aiming to unlock its full potential in catalysis, materials science, and medicine. The following sections outline key directions for future investigation.
A primary focus of future research is the rational design and synthesis of new this compound-based ligands with properties precisely tuned for specific applications. This involves strategic functionalization of the biimidazole core to control its steric and electronic characteristics.
One promising strategy is the introduction of axial chirality. Researchers have successfully synthesized novel, axially chiral this compound ligands derived from a binaphthyl moiety. dicp.ac.cn The chirality is transferred from the binaphthyl group to the biimidazole core, and the ligand's properties can be fine-tuned by adding substituents to the binaphthyl structure. dicp.ac.cn These ligands have proven effective in asymmetric catalysis. dicp.ac.cn
Another approach involves creating heteroleptic complexes to overcome the limitations of homoleptic systems. For instance, homoleptic trivalent chromium complexes like [Cr(H₂biim)₃]³⁺ often suffer from poor solubility and quenching of their phosphorescence. rsc.org Future designs will focus on heteroleptic complexes, such as [Cr(phen)₂(Hₓbiim)]⁽¹⁺ˣ⁾⁺, which incorporate only a single biimidazole unit alongside other ligands like 1,10-phenanthroline. rsc.org This strategy improves solubility and allows for controlled deprotonation of the biimidazole ligand, enabling tuneable, near-infrared (NIR) Cr(III)-based phosphorescence. rsc.org
Furthermore, rigidifying the ligand structure has been shown to enhance photophysical properties. Tethering the two imidazole rings, for example with an ortho-xylyl group, creates a more rigid structure that can significantly increase the photoluminescent quantum yield of the resulting metal complex. researchgate.net The development of advanced synthetic methods, including the use of effective protecting groups like [2-(trimethylsilyl)ethoxy]methyl (SEM), will be critical for achieving the regioselective modifications required to build these sophisticated ligand architectures. acs.org Computational methods, particularly de novo design algorithms, are also expected to play a crucial role in predicting and generating novel ligand structures with desired properties from the ground up. rsc.org
| Design Strategy | Example Ligand/Complex | Tailored Property | Resulting Application |
| Axial Chirality | Binaphthyl-derived this compound | High Enantioselectivity | Asymmetric Catalysis dicp.ac.cn |
| Heteroleptic Scaffolds | [Cr(phen)₂(Hₓbiim)]⁽¹⁺ˣ⁾⁺ | Tuneable NIR Phosphorescence, Improved Solubility | Luminescent Assemblies, Sensitizers rsc.org |
| Structural Rigidity | Ortho-xylyl-tethered biimidazole | High Photoluminescent Quantum Yield | Deep-Blue Emitting Materials (OLEDs) researchgate.net |
While this compound has been explored in catalysis, significant opportunities exist to expand its applications and deepen the mechanistic understanding of its catalytic cycles. Future work will likely move into new reaction types and focus on creating more efficient and reusable catalytic systems.
A key area for expansion is in asymmetric catalysis. The success of novel chiral biimidazole ligands in copper- and iron-catalyzed asymmetric insertion of α-aryl-α-diazoacetates into the N-H bonds of carbazoles, achieving up to 96% enantiomeric excess (ee), highlights the potential in this field. dicp.ac.cn Future research will aim to apply these and other tailored biimidazole ligands to a broader range of asymmetric transformations.
The development of practical, recoverable catalysts is another important direction. Researchers have demonstrated the feasibility of creating a magnetically recoverable nano-catalyst by covalently grafting a biimidazole-Cu(I) complex onto silica@magnetite nanoparticles. researchgate.net This approach paves the way for more sustainable catalytic processes. Further investigations are needed to explore the full scope of reactions amenable to such systems.
Underpinning these efforts is the need for a more profound mechanistic understanding. It is known that this compound typically acts as a weak-field ligand, resulting in high-spin metal complexes. researchgate.net This fundamental electronic property influences the reactivity and stability of the catalyst. Future studies should employ a combination of experimental techniques and computational modeling to elucidate reaction intermediates, transition states, and the precise role of the biimidazole ligand in the catalytic cycle. escholarship.org This knowledge is essential for the rational design of next-generation catalysts with improved activity and selectivity.
The unique electronic structure of this compound and its derivatives makes them ideal components for advanced materials with customizable properties, particularly for applications in optoelectronics. Future research will focus on fine-tuning these properties to create highly efficient devices.
A major application is in organic light-emitting diodes (OLEDs). Cationic iridium(III) complexes using biimidazole as an ancillary ligand have been developed as blue-emitting phosphors for solution-processed OLEDs. researchgate.net By modifying the primary ligands, researchers can achieve blue phosphorescence with photoluminescent quantum yields exceeding 10%. researchgate.net Further gains in performance can be realized by rigidifying the biimidazole ligand itself. An ortho-xylyl-tethered biimidazole ligand in an iridium complex led to a deep-blue emitter (λmax: 457 nm) with an exceptionally high photoluminescent quantum yield of 68%. researchgate.net
| Complex | Host | External Quantum Efficiency (EQE) | Luminance Efficiency | CIE Coordinates (x,y) |
| [(L1)₂(Ir(biim))]Cl | mCP | 4.5% | 8.52 cd A⁻¹ | (0.16, 0.33) researchgate.net |
L1 = 2-(2',4'-difluorophenyl)-4-methylpyridine, biim = this compound, mCP = 1,3-Bis(N-carbazolyl)benzene
The tunability of these materials extends beyond emission color. Heteroleptic chromium-biimidazole complexes can be designed to exhibit Cr-centered phosphorescence with adjustable energies and lifetimes, positioning them as effective sensitizers in complex luminescent assemblies. rsc.org The electronic properties are also tunable. Time-dependent density functional theory (TD-DFT) calculations on ruthenium-biimidazole complexes indicate that the biimidazole ligand is involved in low-energy metal-to-ligand charge transfer (MLCT) transitions. vulcanchem.com For some derivatives, a HOMO-LUMO gap of approximately 3.1 eV has been predicted, suggesting semiconducting behavior that could be exploited in various electronic applications. vulcanchem.com Future work will systematically explore how substitutions on the biimidazole ring alter these electronic and optical properties to create materials tailored for specific functions. numberanalytics.com
The imidazole moiety is a ubiquitous feature in biological systems, most notably in the amino acid histidine, which plays a critical role in the function of many metalloproteins. dicp.ac.cn This biological precedent makes this compound and its derivatives highly attractive candidates for the development of new therapeutic and diagnostic agents. ajrconline.org
A significant area of future research is in the design of novel anticancer agents. researchgate.net Metal complexes of biimidazole derivatives have shown considerable promise. For example, zinc(II) and cadmium(II) complexes containing N,N'-dimethyl-2,2'-biimidazole have demonstrated cytotoxic activity against human ovarian carcinoma cell lines, including those resistant to the common chemotherapy drug cisplatin. researchgate.net Similarly, isobutene-substituted benzimidazole silver(I) complexes showed noteworthy activity against breast (MCF-7, MDA-MB-231) and prostate (DU-145) cancer cells. nih.gov
The antimicrobial potential of biimidazole compounds is another key research direction. ontosight.ai Derivatives have been investigated for their ability to inhibit the growth of various bacteria and fungi. nih.gov The design of new derivatives and their metal complexes will be aimed at broadening the spectrum of activity and overcoming emerging antimicrobial resistance. nih.gov
Future work will involve systematic structure-activity relationship (SAR) studies to correlate specific structural modifications with biological activity. vulcanchem.com This will enable the rational design of more potent and selective agents. The exploration will encompass a wide range of potential applications, including anti-inflammatory, antioxidant, and antiparasitic agents, further expanding the role of biimidazole in medicinal chemistry. nih.govontosight.ai
| Complex/Derivative | Metal Ion | Biological Target/Activity | Cell Line / Organism |
| N,N'-dimethyl-2,2'-biimidazole Complex | Zn(II), Cd(II) | Cytotoxic Activity | A2780 Human Ovarian Carcinoma researchgate.net |
| Isobutene-substituted benzimidazole Complex | Ag(I) | Cytotoxic Activity | MCF-7, DU-145, MDA-MB-231 Cancer Cells nih.gov |
| 2,2'-bi-1H-imidazole derivatives | N/A | Antimicrobial Activity | E. coli, S. aureus vulcanchem.com |
The ability of the this compound ligand to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an exceptional building block for constructing complex supramolecular architectures. vulcanchem.com Future research will focus on harnessing these interactions with greater precision to create functional supermolecules and materials. thno.orgnih.gov
The role of this compound in host-guest chemistry is also an emerging area of interest. ugr.es While often part of the host structure, biimidazole derivatives can also act as guest molecules. Neutral bis(imidazole) derivatives have been shown to form complexes with macrocyclic hosts like pillar[n]arenes. sioc-journal.cn This interaction can be used to fabricate dynamic structures such as pseudorotaxanes and supramolecular polymers. sioc-journal.cn Future investigations will explore the full range of host-guest pairings, designing systems where binding and release can be controlled by external stimuli, leading to applications in sensing, molecular transport, and smart materials.
Q & A
Q. What are the primary synthetic challenges associated with 2,2'-Biimidazole, and how have modern methods addressed its poor solubility?
The synthesis of this compound is historically laborious due to its bicyclic structure and extreme insolubility in organic solvents. Modern approaches include electrochemical polymerization (e.g., MacLean et al.) and Suzuki polycondensation with carbazole derivatives to improve processability. Functionalization strategies, such as incorporating electron-withdrawing groups or co-polymerizing with π-conjugated units (e.g., carbazole-benzothiazole), enhance solubility while retaining coordination properties . Microwave-assisted synthesis (MW) has also been employed to optimize ligand displacement reactions in metal complexes, as shown in Cr(III)-2,2'-biimidazole systems .
Q. Which spectroscopic and structural characterization techniques are critical for analyzing this compound complexes?
Key techniques include:
- Single-crystal X-ray diffraction : Resolves coordination geometries (e.g., octahedral CoN6 in azide complexes) and hydrogen-bonding networks .
- ¹H/¹³C NMR : Monitors ligand displacement in reactions (e.g., THF ligand substitution in Cr(III) complexes) .
- FT-IR and elemental analysis : Confirms functional group retention and stoichiometry in coordination polymers .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, critical for explosive derivatives (e.g., diazido-dinitro-2,2'-biimidazole with decomposition >245°C) .
Q. How does this compound compare to 2,2'-bipyridine as a ligand in coordination chemistry?
this compound exhibits a longer M–N bond length (4.2 Å vs. ~2 Å in bipyridine), enabling distinct coordination geometries and stronger hydrogen-bonding via NH donors. Its flexibility allows diverse modes (bidentate, bridging) in metal-organic frameworks (MOFs), as seen in Keggin-type polyoxometalate hybrids . Unlike bipyridine, this compound’s NH groups facilitate supramolecular interactions, critical for stabilizing helical or microporous structures .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antiprotozoal or antitumor efficacy arise from variations in substituent electronic effects and metal coordination. For example:
- Methylnitro derivatives show enhanced antiprotozoal activity due to improved membrane permeability .
- Iron(II) spin-crossover complexes exhibit pH-dependent cytotoxicity, requiring rigorous control of experimental conditions (e.g., buffer systems) .
- DNA-binding studies should combine multiple assays (e.g., UV-Vis titration, gel electrophoresis) to distinguish intercalation vs. groove-binding modes in Ni(II)/Cd(II) complexes .
Q. How can this compound-based polymers be engineered for selective ion sensing?
Design principles include:
- π-Conjugated backbones : Carbazole-biimidazole copolymers (e.g., CP-28) enable fluorescence quenching via metal coordination (e.g., Cu²⁺, Fe³⁺) .
- Side-chain functionalization : Introducing sulfonate or hydroxyl groups improves aqueous compatibility for proton/anion detection .
- Dual-emission systems : Hybrid structures (e.g., carbazole-benzothiazole) allow ratiometric sensing by correlating emission shifts (e.g., 560 nm band for pH) with analyte concentration .
Q. What structural modifications enhance the catalytic performance of this compound in organic transformations?
- Keggin-type hybrids : Incorporating this compound into molybdophosphates (e.g., {H₄(H₂biim)₅}) creates Brønsted acid sites for ketalization reactions, achieving 92% yield under optimized conditions .
- Metal tuning : Zn(II) complexes with 2,2'-bipyridine co-ligands show higher catalytic activity in hydrolysis reactions compared to Cd(II) analogs due to Lewis acidity differences .
- N-substitution : N,N'-Dimethyl derivatives reduce steric hindrance, improving substrate access in Pd(II)-catalyzed cross-coupling reactions .
Data Contradiction Analysis
Q. Why do some studies report conflicting thermal stability data for this compound explosives?
Variations arise from substituent effects and crystal packing. For example:
- 5-Azido-4,4',5'-trinitro-2,2'-biimidazole (252°C) has higher stability than its dihydroxylammonium salt (245°C) due to stronger intermolecular hydrogen bonds in the former .
- Crystal defects (e.g., solvent inclusion) lower decomposition temperatures; single-crystal X-ray data is essential for correlating structure-stability relationships .
Q. How do coordination mode discrepancies impact the design of this compound MOFs?
While this compound typically acts as a bidentate ligand, its flexibility allows rare bis(monodentate) modes in Keggin-based hybrids, creating unexpected 2D networks. Researchers must validate coordination via X-ray diffraction and IR spectroscopy, as assumptions based on bipyridine analogs may lead to incorrect topology predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
